Cas no 1675-58-7 (Germane,diphenyl-)

Germane,diphenyl- 化学的及び物理的性質
名前と識別子
-
- Germane,diphenyl-
- DIPHENYLGERMANE
- [diphenyl(germanium)dihydride]
- AC1L3A00
- AG-E-16941
- CTK4D2691
- H2Ge(phenyl)2
- Diphenylgermanium dihydride
- diphenylgermylene
- DTXSID40168299
- 1675-58-7
- Germane, diphenyl-
- FT-0728272
- DIPHENYLGERMANE ISO 9001:2015 REACH
-
- MDL: MFCD00156543
- インチ: InChI=1S/C12H12Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2
- InChIKey: RQAOPXAHIPYOBI-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)[GeH2]C2=CC=CC=C2
計算された属性
- 精确分子量: 224.0026
- 同位素质量: 230.015079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1,22 g/cm3
- Boiling Point: 93°C 1mm
- フラッシュポイント: °C
- Refractive Index: 1.5921
- PSA: 0
Germane,diphenyl- Security Information
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36/37/39
- Risk Phrases:36/37/38
- TSCA:No
Germane,diphenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | GED4550-1g |
Diphenylgermane |
1675-58-7 | 95 % | 1g |
¥ 2222 | 2022-04-26 | |
Fluorochem | GED4550-1g |
Diphenylgermane |
1675-58-7 | 95 % | 1g |
£101.00 | 2022-02-28 | |
BAI LING WEI Technology Co., Ltd. | GED4550-5g |
Diphenylgermane |
1675-58-7 | 95 % | 5g |
¥ 8800 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | J20GED4550-1g |
Germane,diphenyl- |
1675-58-7 | 1g |
¥8316 | 2023-11-24 | ||
Fluorochem | GED4550-5g |
Diphenylgermane |
1675-58-7 | 95 % | 5g |
£400.00 | 2022-02-28 | |
A2B Chem LLC | AA89766-5g |
Germane, diphenyl- |
1675-58-7 | 97% | 5g |
$769.00 | 2024-01-03 | |
BAI LING WEI Technology Co., Ltd. | J20GED4550-5g |
Germane,diphenyl- |
1675-58-7 | 5g |
¥22132 | 2023-11-24 |
Germane,diphenyl- 関連文献
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Stephanie E. Vasko,Wenjun Jiang,Haoyu Lai,Martin Sadilek,Scott Dunham,Marco Rolandi J. Mater. Chem. C 2013 1 282
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Benjamin T. Richards,Bernard Gaskey,Barnaby D. A. Levin,Kevin Whitham,David Muller,Tobias Hanrath J. Mater. Chem. C 2014 2 1869
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Stephanie E. Vasko,Wenjun Jiang,Renyu Chen,Robert Hanlen,Jessica D. Torrey,Scott T. Dunham,Marco Rolandi Phys. Chem. Chem. Phys. 2011 13 4842
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Dimitri D. Vaughn II,Raymond E. Schaak Chem. Soc. Rev. 2013 42 2861
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J?drzej Walkowiak,Jakub Szyling,Adrian Franczyk,Rebecca L. Melen Chem. Soc. Rev. 2022 51 869
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Maciej Zaranek,Mateusz Nowicki,Piotr Andruszak,Marcin Hoffmann,Piotr Pawlu? Chem. Commun. 2022 58 13979
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S. A. Fieldhouse,B. H. Freeland,R. J. O'Brien J. Chem. Soc. D 1969 1297
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Chuang Yao,Qianling Cui,Jinghong Peng,Xinjun Xu,Ronghua Liu,Jinshan Wang,Yuan Tian,Lidong Li J. Mater. Chem. C 2015 3 5017
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Wei Fa,Xiao Cheng Zeng Chem. Commun. 2014 50 9126
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Ryan Guterman,Tristan D. Harrison,Elizabeth R. Gillies,Paul J. Ragogna Polym. Chem. 2017 8 3425
Germane,diphenyl-に関する追加情報
Germane, Diphenyl-: A Comprehensive Overview
Diphenylgermane, also known as diphenyl germanium, is a unique organic compound with the CAS registry number 1675-58-7. This compound has garnered significant attention in the field of organometallic chemistry and materials science due to its versatile properties and applications. In recent years, advancements in synthetic methods and characterization techniques have further enhanced our understanding of diphenylgermane and its potential uses.
The compound consists of a central germanium atom bonded to two phenyl groups. Germanium, being a group 14 element, exhibits unique electronic properties that make it highly suitable for various chemical reactions. The presence of the phenyl groups introduces aromaticity into the molecule, which influences its reactivity and stability. These properties have made diphenylgermane a valuable component in the synthesis of complex organic compounds.
One of the most notable applications of diphenylgermane is in the field of catalysis. It has been widely used as a ligand in transition metal catalysts, particularly in cross-coupling reactions such as Suzuki and Stille couplings. The ability of germanium to form stable coordination complexes with metals like palladium and nickel has made it an indispensable tool in modern organic synthesis.
Recent studies have also explored the use of diphenylgermane in the development of new materials. For instance, its role in the synthesis of graphene-like nanomaterials has shown promise in applications such as electronics and energy storage. The high thermal stability and conductivity of these materials make them ideal for use in advanced technologies.
In terms of synthetic methods, the preparation of diphenylgermane has seen significant improvements. Traditional methods involving the reaction of germanium tetrachloride with phenyllithium have been optimized to achieve higher yields and better purity. Additionally, the use of more sustainable solvents and catalysts has made the synthesis process more environmentally friendly.
Another area where diphenylgermane has found application is in polymer chemistry. The compound's ability to act as a branching agent in polymer chains has led to the development of novel materials with improved mechanical and thermal properties. This has opened up new possibilities in industries such as automotive and construction, where lightweight and durable materials are highly sought after.
Despite its many applications, the environmental impact of diphenylgermane remains a topic of concern. Ongoing research is focused on developing more efficient methods for recycling and degradation of germanium-based compounds to minimize their ecological footprint.
In conclusion, Diphenylgermane (CAS NO 1675-58-7) stands out as a versatile compound with wide-ranging applications in chemistry and materials science. Its unique properties, combined with recent advancements in synthesis and characterization techniques, have solidified its position as an important tool in modern chemical research. As our understanding of this compound continues to grow, so too will the breadth of its applications in various fields.
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